molecular formula C12H14F5NO3S B6311855 2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide CAS No. 1357626-19-7

2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide

Cat. No.: B6311855
CAS No.: 1357626-19-7
M. Wt: 347.30 g/mol
InChI Key: QHFHWUFRVJLZIV-UHFFFAOYSA-N
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Description

2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide is a versatile chemical compound with the molecular formula C12H14F5NO3S . It is known for its unique structure, which includes a pentafluoroethoxy group and a tert-butyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide typically involves the reaction of benzenesulfonamide with pentafluoroethanol and tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide involves its interaction with specific molecular targets and pathways. The pentafluoroethoxy group and tert-butyl group contribute to its unique chemical properties, which can influence its binding affinity and reactivity with various biomolecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide stands out due to the presence of the pentafluoroethoxy group, which imparts unique chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications requiring high reactivity and specificity.

Properties

IUPAC Name

N-tert-butyl-2-(1,1,2,2,2-pentafluoroethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F5NO3S/c1-10(2,3)18-22(19,20)9-7-5-4-6-8(9)21-12(16,17)11(13,14)15/h4-7,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFHWUFRVJLZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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